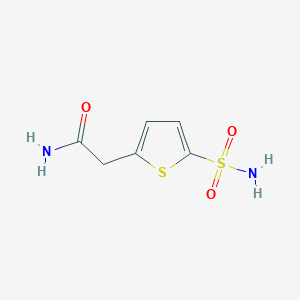
2-(5-Sulfamoylthiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Sulfamoylthiophen-2-yl)acetamide is an organic compound with the molecular formula C7H10N2O3S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features both sulfonamide and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Sulfamoylthiophen-2-yl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Acetamide Formation: The final step involves the acylation of the thiophene derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Sulfamoylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form thiol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(5-Sulfamoylthiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit dihydrofolate reductase.
Materials Science: The compound is explored for its use in organic electronics and as a building block for conductive polymers.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(5-Sulfamoylthiophen-2-yl)acetamide involves the inhibition of dihydrofolate reductase, an enzyme critical for DNA synthesis. By binding to the active site of the enzyme, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Ethylsulfanyl-thiophen-2-yl)acetamide
- N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-(5-methyl-1H-benzimidazol-2-yl)sulfanylacetamide
- 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(5-Sulfamoylthiophen-2-yl)acetamide is unique due to its combination of sulfonamide and acetamide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit dihydrofolate reductase sets it apart from other thiophene derivatives, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C6H8N2O3S2 |
|---|---|
Molecular Weight |
220.3 g/mol |
IUPAC Name |
2-(5-sulfamoylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3S2/c7-5(9)3-4-1-2-6(12-4)13(8,10)11/h1-2H,3H2,(H2,7,9)(H2,8,10,11) |
InChI Key |
NGTFNBRAHUQEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Methylbutan-2-yl)-1-oxaspiro[2.5]octane](/img/structure/B13209406.png)

![Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13209420.png)


![4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}butan-2-ol](/img/structure/B13209440.png)


![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B13209463.png)
![4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13209464.png)

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13209474.png)

